1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine
Description
1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a nitrothiophene moiety attached to a piperazine ring, which is further substituted with a pyridine ring
Properties
IUPAC Name |
1-[(5-nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)14-5-4-12(21-14)11-16-7-9-17(10-8-16)13-3-1-2-6-15-13/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCSXMOMUPBJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common method involves the initial formation of the nitrothiophene intermediate, followed by its reaction with a piperazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)
Substitution: Alkyl halides, base (e.g., sodium hydroxide, NaOH)
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Sulfoxides and sulfones: Formed by the oxidation of the thiophene ring.
Substituted piperazines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study the function of specific enzymes and receptors in biological systems.
Mechanism of Action
The mechanism of action of 1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrothiophene moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the piperazine ring can interact with neurotransmitter receptors, influencing their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
SR9009: A compound with a similar nitrothiophene moiety, known for its role as a REV-ERB agonist.
SR9011: Another REV-ERB agonist with structural similarities to SR9009.
GSK4112: A compound with a similar piperazine ring, used as a chemical probe in biological research.
Uniqueness: 1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine is unique due to its combination of a nitrothiophene moiety and a pyridine-substituted piperazine ring. This structural arrangement imparts distinct electronic and pharmacological properties, making it a valuable compound for various scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
